Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate
描述
Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. It is a promising drug candidate for the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). In
作用机制
BCL-2 is an anti-apoptotic protein that plays a crucial role in the survival of cancer cells. Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate binds to the hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins and leading to apoptosis of cancer cells. Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate has shown selectivity for BCL-2 over other anti-apoptotic proteins, such as BCL-XL.
生化和生理效应
Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate has been shown to induce apoptosis in cancer cells, leading to tumor regression. It has also been shown to have minimal effects on normal cells, indicating its selectivity for cancer cells. However, some studies have reported potential off-target effects of Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate, such as thrombocytopenia and neutropenia.
实验室实验的优点和局限性
Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate has several advantages for lab experiments, including its selectivity for BCL-2, its potency against cancer cells, and its well-defined mechanism of action. However, Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate has some limitations, such as its potential off-target effects and the need for careful dosing to avoid toxicity.
未来方向
There are several future directions for research on Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate. One area of interest is the combination of Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate with other drugs, such as chemotherapy or immunotherapy, to enhance its efficacy and overcome resistance. Another area of interest is the development of biomarkers to predict response to Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate and identify patients who are most likely to benefit from treatment. Additionally, there is ongoing research to improve the pharmacokinetics and pharmacodynamics of Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate, such as developing prodrugs or formulations with improved solubility.
In conclusion, Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate is a promising drug candidate for the treatment of cancer, with a well-defined mechanism of action and selective activity against BCL-2-dependent cancer cells. While there are some limitations to its use, ongoing research is exploring ways to enhance its efficacy and overcome resistance.
科学研究应用
Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate has been extensively studied for its potential as a cancer treatment. In preclinical studies, Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate has shown selective and potent activity against BCL-2-dependent cancer cells, inducing apoptosis and inhibiting tumor growth. Clinical trials have shown promising results in patients with relapsed/refractory CLL and AML, with high response rates and manageable toxicity.
属性
IUPAC Name |
ethyl 2-acetamido-1-benzothiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-3-17-13(16)11-9-6-4-5-7-10(9)18-12(11)14-8(2)15/h4-7H,3H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSZZVLIKNFFIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。